![molecular formula C24H25N3O2 B4934256 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, also known as compound X, is a synthetic chemical compound that has been the subject of scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor and the dopamine transporter. By binding to these receptors, 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X may alter the release and uptake of certain neurotransmitters in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X can have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal models, it has been found to enhance cognitive function, reduce anxiety and depression-like behaviors, and modulate the reward pathway in the brain. However, it has also been associated with certain adverse effects such as hyperlocomotion and seizures at high doses.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X in lab experiments is its specificity for the sigma-1 receptor and the dopamine transporter, which allows for targeted manipulation of these pathways. Additionally, its synthetic nature and relative stability make it a more reliable and consistent research tool compared to natural 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamides. However, the limited availability and high cost of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide may pose a challenge for some research groups.
Future Directions
There are several potential directions for future research on 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X. One area of interest is its potential therapeutic use in the treatment of addiction and other psychiatric disorders. Additionally, further investigation is needed to fully understand the mechanism of action of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods and analogs of 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X could lead to improved pharmacological properties and a wider range of applications.
Synthesis Methods
Compound X can be synthesized through a multistep process involving the reaction of 3-(1H-indol-2-yl)aniline with 3-butenoyl chloride to form an intermediate, which is then reacted with piperidinecarboxylic acid to yield the final product. The purity and yield of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be optimized through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
Compound X has been studied for its potential pharmacological properties, particularly its ability to modulate the activity of certain receptors in the brain. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including cell survival, neuroprotection, and neurotransmitter release. Additionally, 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X has been found to have an inhibitory effect on the dopamine transporter, which could have implications for the treatment of addiction and other psychiatric disorders.
properties
IUPAC Name |
1-but-3-enoyl-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-6-23(28)27-13-11-17(12-14-27)24(29)25-20-9-5-8-18(15-20)22-16-19-7-3-4-10-21(19)26-22/h2-5,7-10,15-17,26H,1,6,11-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYINCXUDOWYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)
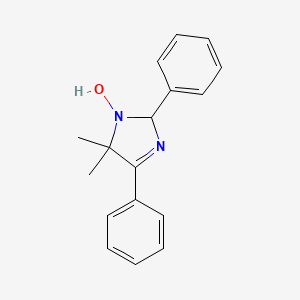

![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)
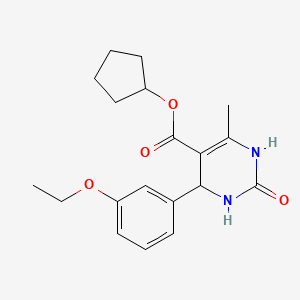
![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
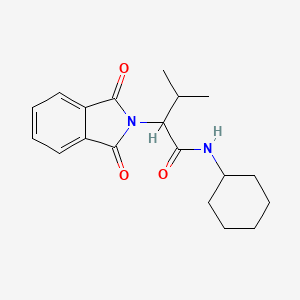
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)
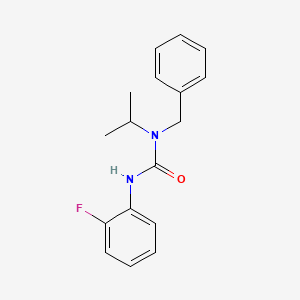
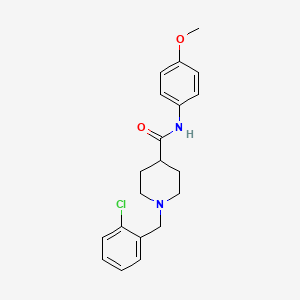
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)